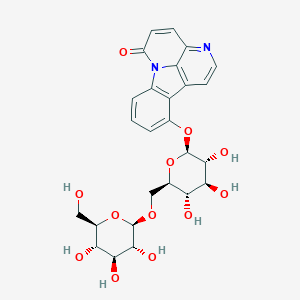
Bruceolline A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bruceolline A is a natural product that has been isolated from the roots of Brucea mollis Wall. It is a member of the quassinoid family of compounds, which are known for their anti-cancer, anti-inflammatory, and anti-malarial properties. Bruceolline A has attracted attention from researchers due to its potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
The mechanism of action of Bruceolline A is not fully understood. However, it has been shown to inhibit the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins. This inhibition leads to the accumulation of proteins that are toxic to cancer cells, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
Bruceolline A has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, as well as by inhibiting the activity of the proteasome. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bruceolline A in lab experiments is its potency. It has been shown to exhibit anti-cancer activity at low concentrations, making it an attractive candidate for further study. However, one limitation of using Bruceolline A in lab experiments is its complexity. It is a natural product that is difficult to synthesize, which can make it challenging to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on Bruceolline A. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for Bruceolline A, as well as to investigate its efficacy in animal models of cancer. Additionally, more research is needed to fully understand the mechanism of action of Bruceolline A, which could lead to the development of more potent analogs of the compound. Finally, studies are needed to investigate the potential of Bruceolline A in other disease areas, such as malaria and inflammation.
Aplicaciones Científicas De Investigación
Bruceolline A has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to exhibit anti-proliferative activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
159194-90-8 |
|---|---|
Nombre del producto |
Bruceolline A |
Fórmula molecular |
C26H28N2O12 |
Peso molecular |
560.5 g/mol |
Nombre IUPAC |
11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
InChI |
InChI=1S/C26H28N2O12/c29-8-14-19(31)21(33)23(35)25(39-14)37-9-15-20(32)22(34)24(36)26(40-15)38-13-3-1-2-12-17(13)10-6-7-27-11-4-5-16(30)28(12)18(10)11/h1-7,14-15,19-26,29,31-36H,8-9H2/t14-,15-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 |
Clave InChI |
VPNZWBQNGLKMGR-IWDCVFEHSA-N |
SMILES isomérico |
C1=CC2=C(C3=C4N2C(=O)C=CC4=NC=C3)C(=C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |
SMILES |
C1=CC2=C(C3=C4N2C(=O)C=CC4=NC=C3)C(=C1)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O |
SMILES canónico |
C1=CC2=C(C3=C4N2C(=O)C=CC4=NC=C3)C(=C1)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O |
Sinónimos |
11-O-glucopyranosyl-1-6-glucopyranosylcanthin-6-one bruceolline A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



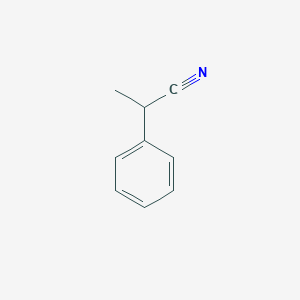
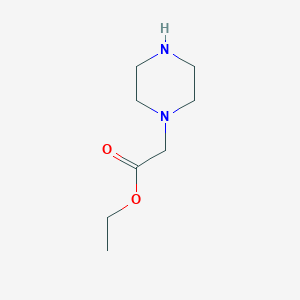

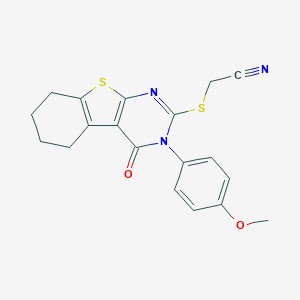
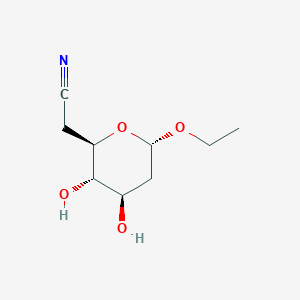
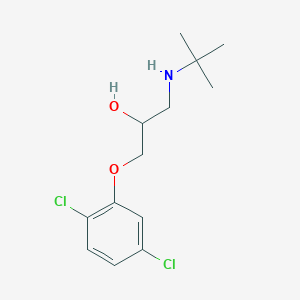
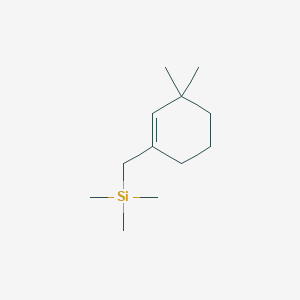
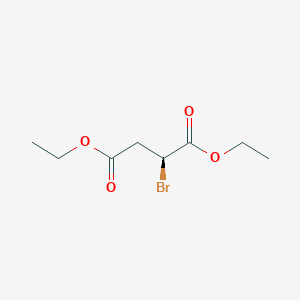
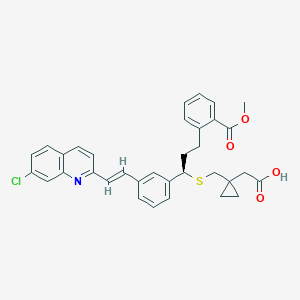
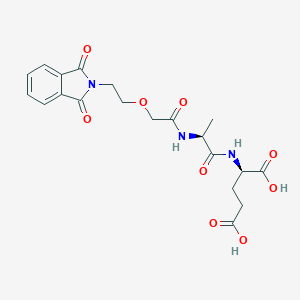
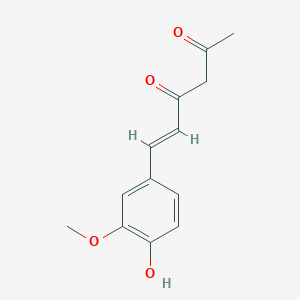
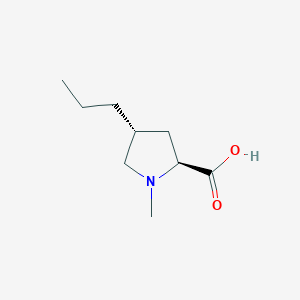
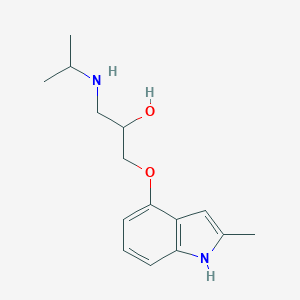
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)